(13E)-5-hydroxy-13-[(4-methoxyphenyl)methylidene]-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one
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Overview
Description
(13E)-5-hydroxy-13-[(4-methoxyphenyl)methylidene]-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13E)-5-hydroxy-13-[(4-methoxyphenyl)methylidene]-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one typically involves multiple steps, including the formation of the tetracyclic core and the introduction of the hydroxy and methoxy groups. Common synthetic routes may include cyclization reactions, Friedel-Crafts alkylation, and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(13E)-5-hydroxy-13-[(4-methoxyphenyl)methylidene]-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce double bonds or carbonyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of double bonds leads to the formation of saturated compounds.
Scientific Research Applications
(13E)-5-hydroxy-13-[(4-methoxyphenyl)methylidene]-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (13E)-5-hydroxy-13-[(4-methoxyphenyl)methylidene]-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (13E)-5-hydroxy-13-[(4-hydroxyphenyl)methylidene]-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one : Similar structure but with a hydroxy group instead of a methoxy group.
- (13E)-5-hydroxy-13-[(4-chlorophenyl)methylidene]-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one : Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of (13E)-5-hydroxy-13-[(4-methoxyphenyl)methylidene]-15-methyltetracyclo[8.7.0.0{2,7}.0
Properties
IUPAC Name |
(16E)-3-hydroxy-16-[(4-methoxyphenyl)methylidene]-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O3/c1-26-12-11-22-21-10-6-19(27)14-17(21)5-9-23(22)24(26)15-18(25(26)28)13-16-3-7-20(29-2)8-4-16/h3-4,6-8,10,13-14,22-24,27H,5,9,11-12,15H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUTWRBFFVDYDU-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=C(C=C4)OC)C2=O)CCC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)OC)/C2=O)CCC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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